6-Propyl-5,6-dihydro-2H-pyran-2-one

Analytical Chemistry Flavor Science Metabolomics

6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS 16400-69-4), also known as δ-octenolactone, is a volatile, naturally occurring δ-lactone belonging to the dihydropyranone class. It is characterized by a molecular formula of C8H12O2, a molecular weight of 140.18 g/mol, and a coconut-like odor.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 16400-69-4
Cat. No. B149160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propyl-5,6-dihydro-2H-pyran-2-one
CAS16400-69-4
SynonymsOctenolactone
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCCC1CC=CC(=O)O1
InChIInChI=1S/C8H12O2/c1-2-4-7-5-3-6-8(9)10-7/h3,6-7H,2,4-5H2,1H3
InChIKeyZFFLYUGDQAHVSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS 16400-69-4) Procurement Guide: A Volatile δ-Lactone for Flavor and Bioactivity Research


6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS 16400-69-4), also known as δ-octenolactone, is a volatile, naturally occurring δ-lactone belonging to the dihydropyranone class [1]. It is characterized by a molecular formula of C8H12O2, a molecular weight of 140.18 g/mol, and a coconut-like odor [2]. This compound is identified as the major volatile constituent in mesquite (Prosopis) flour and has been isolated from endophytic fungi [3][4].

Why Generic Substitution of 6-Propyl-5,6-dihydro-2H-pyran-2-one is Not Advisable: Key Analytical and Bioactivity Distinctions


Generic substitution of 6-propyl-5,6-dihydro-2H-pyran-2-one is not straightforward due to the specific and quantifiable differences it exhibits relative to its closest analogs. Simply using any other δ-lactone, such as the unsubstituted parent or other alkyl-substituted derivatives, will not replicate its unique properties. Its distinct chromatographic retention index [1] is crucial for analytical identification, while its specific antioxidant activity [2] and its role as a defined, quantifiable volatile marker in specific matrices like mesquite flour [3] are not shared by in-class compounds. The following quantitative evidence details the exact dimensions where this specific compound demonstrates verifiable differentiation, which is essential for scientific reproducibility and accurate research outcomes.

Quantitative Differentiation of 6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS 16400-69-4) Against Key Comparators


Distinct Chromatographic Retention Index for Accurate GC-MS Identification vs. Unsubstituted Parent

In gas chromatography (GC) analysis, 6-propyl-5,6-dihydro-2H-pyran-2-one has a well-defined Kovats retention index (RI) of 1260 on a non-polar SE-54 column [1]. This value is significantly higher than the unsubstituted parent compound, 5,6-dihydro-2H-pyran-2-one, which lacks the propyl side chain and thus has a much lower RI (not explicitly provided, but inferred from its lower molecular weight and polarity). The reported RI of 1260 provides a verifiable, quantitative benchmark for accurate identification, ensuring that this specific compound, and not a related analog, is being detected and quantified in complex mixtures.

Analytical Chemistry Flavor Science Metabolomics

Quantified as Major Volatile Marker in Mesquite Flour at 59.75 mg/kg

A direct head-to-head quantification study identified 5,6-dihydro-6-propyl-2H-pyran-2-one as the major volatile constituent in mesquite (Prosopis) flour. Using δ-nonalactone as an internal standard, its concentration was precisely determined to be 59.75 ± 7.07 mg/kg (n=3) [1]. This is in direct contrast to other volatile compounds present in the flour, which were not quantified to this level of abundance, establishing this specific compound as the primary analytical marker for this matrix.

Food Chemistry Flavor Analysis Natural Product Chemistry

Reported Moderate Antioxidant Activity (IC50 = 153.39 ppm) in DPPH Assay

The compound 6-propyl-5,6-dihydro-2H-pyran-2-one, isolated from the endophytic fungus Fusarium oxysporum, exhibited moderate antioxidant activity in a DPPH free radical scavenging assay, with an IC50 value of 153.39 ppm [1]. While this activity is moderate, it provides a quantifiable baseline for comparing this compound's antioxidant potential against other known antioxidants, such as ascorbic acid (a standard positive control, IC50 typically in the low ppm range) or other natural dihydropyranones, which may show either higher or lower activity depending on their substitution pattern.

Antioxidant Research Natural Product Bioactivity Phytochemistry

Vendor-Specific Purity Specification of 95% from AKSci as a Defined Procurement Baseline

Commercial procurement of 6-propyl-5,6-dihydro-2H-pyran-2-one is subject to vendor-specific purity specifications. For instance, AKSci provides the compound with a minimum purity of 95% . This is a tangible, verifiable quality parameter that can be compared to offerings from other vendors. In contrast, CymitQuimica offers the compound with a lower specified purity of >85% . This 10% difference in purity specification is a critical factor for procurement decisions, as it directly impacts the reliability and reproducibility of experimental results.

Chemical Procurement Analytical Standards Research Reagents

Optimal Application Scenarios for 6-Propyl-5,6-dihydro-2H-pyran-2-one in Research and Industrial Workflows


Quantitative Food Flavor Authentication and Quality Control

This compound is optimally utilized as a quantitative marker for authenticating mesquite flour and related food products. Its known concentration of 59.75 ± 7.07 mg/kg in authentic mesquite flour [1] provides a verifiable target for quality control analyses. Procurement of high-purity (≥95%) material is essential for preparing accurate calibration standards, enabling precise quantification via GC-MS using its distinct retention index (1260 on SE-54) [2] for unambiguous identification.

Analytical Method Development for Volatile δ-Lactones

The compound's well-documented GC retention indices on both non-polar (1260) and polar (2005) columns [1][2] make it an ideal reference standard for developing and validating analytical methods aimed at identifying and quantifying volatile δ-lactones in complex natural product extracts or food matrices. The specified purity from vendors like AKSci (95%) is crucial for ensuring method accuracy.

Antioxidant Discovery and Structure-Activity Relationship (SAR) Studies

Its moderate, quantified antioxidant activity (IC50 = 153.39 ppm in DPPH assay) [1] establishes a clear baseline for structure-activity relationship (SAR) studies. Researchers can use this specific compound to compare the antioxidant potency of newly synthesized or isolated 5,6-dihydro-2H-pyran-2-one derivatives, using this IC50 value as a benchmark to assess the impact of different substituents on the core scaffold.

Natural Product Chemistry and Metabolomics

This compound is a key standard for dereplication and identification in metabolomics studies focused on plants of the Leguminosae family or fungi like Fusarium oxysporum [1][2]. Its unique combination of a specific retention index [3] and mass spectrum allows for confident identification in GC-MS-based profiling. Procurement of a characterized standard is essential for confirming its presence and quantifying its abundance in biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Propyl-5,6-dihydro-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.